3-(2-Bromo-phenyl)-isoxazole-5-carboxylic acid ethyl ester

Description

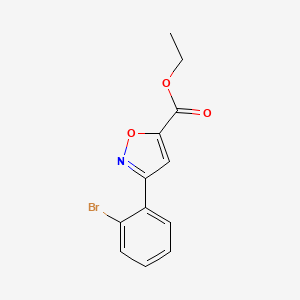

3-(2-Bromo-phenyl)-isoxazole-5-carboxylic acid ethyl ester is a brominated isoxazole derivative characterized by a 2-bromophenyl substituent at position 3 and an ethyl ester group at position 5 of the isoxazole ring. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom, widely used in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and bioactivity . The bromine atom at the phenyl ring enhances electrophilic reactivity, making this compound a valuable intermediate in Suzuki coupling and other cross-coupling reactions .

Properties

IUPAC Name |

ethyl 3-(2-bromophenyl)-1,2-oxazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO3/c1-2-16-12(15)11-7-10(14-17-11)8-5-3-4-6-9(8)13/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBZLONUIRIWFAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NO1)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60695991 | |

| Record name | Ethyl 3-(2-bromophenyl)-1,2-oxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885273-64-3 | |

| Record name | Ethyl 3-(2-bromophenyl)-1,2-oxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3-(2-Bromo-phenyl)-isoxazole-5-carboxylic acid ethyl ester (CAS Number: 885273-64-3) is a compound that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and analgesic effects. This article provides a detailed overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 296.12 g/mol. Its structure features a bromo-substituted phenyl group attached to an isoxazole ring, along with an ethyl ester of a carboxylic acid. The presence of the bromine atom is significant as it may influence the compound's reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that compounds containing isoxazole rings often exhibit notable biological activities. Specifically, this compound has been studied for its anti-inflammatory and analgesic properties:

- Anti-inflammatory Activity : Preliminary studies suggest that this compound may interact with enzymes involved in inflammatory pathways, potentially mimicking the action of known anti-inflammatory drugs.

- Analgesic Properties : Its structural similarity to other pharmacologically active compounds hints at its ability to modulate pain pathways effectively.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for elucidating how modifications to the compound can enhance its biological activity:

| Compound Name | CAS Number | Notable Features |

|---|---|---|

| 3-(4-Bromo-phenyl)-isoxazole-5-carboxylic acid ethyl ester | 885273-64-3 | Similar bromo-substituted isoxazole structure |

| 3-(2-Bromo-phenyl)-isoxazole | 869496-61-7 | Lacks carboxylic acid functionality |

| 5-(4-Bromo-phenyl)-isoxazole | 33277-15-5 | Different positional substitution on isoxazole |

The unique combination of a bromo-substituted phenyl group and an ethyl ester enhances the solubility and bioavailability of this compound compared to others in its class.

Research Findings

Several studies have focused on the biological activity of isoxazoles, including:

- In Vitro Studies : Various in vitro assays have demonstrated that isoxazole derivatives can exhibit cytotoxic effects against multiple cancer cell lines. For instance, compounds similar to 3-(2-bromo-phenyl)-isoxazole have shown IC50 values in the low micromolar range against human cancer cell lines, indicating potential as anticancer agents .

- Mechanistic Studies : Although detailed mechanistic studies on this compound are still required, preliminary findings suggest interactions with inflammatory enzymes such as COX-2. This interaction aligns with the observed anti-inflammatory effects.

- Case Studies : In a study examining various isoxazole derivatives, it was found that modifications at specific positions significantly influenced their potency against cancer cells. The introduction of electron-withdrawing groups often enhanced biological activity, while electron-donating groups had varying effects depending on their position on the aromatic ring .

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

Research indicates that compounds containing isoxazole rings often exhibit significant biological activities, particularly in anti-inflammatory and analgesic contexts. Preliminary studies suggest that 3-(2-bromo-phenyl)-isoxazole-5-carboxylic acid ethyl ester may interact with enzymes involved in inflammatory processes. These interactions could lead to the modulation of pain pathways, making it a candidate for developing new anti-inflammatory drugs.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of isoxazole derivatives. For instance, related compounds have demonstrated cytotoxic effects against various cancer cell lines, including human promyelocytic leukemia (HL-60) cells. The mechanism involves inducing apoptosis and cell cycle arrest, with IC50 values ranging from 86 to 755 μM for structurally similar derivatives .

Antiparasitic Potential

The compound has also been explored for its antiparasitic properties, particularly in veterinary medicine. Research indicates effectiveness against endoparasites, suggesting potential applications in treating parasitic infections in animals .

Synthetic Applications

The synthesis of this compound typically involves several key steps:

- Formation of the Isoxazole Ring : This is achieved through a 1,3-dipolar cycloaddition reaction.

- Bromination : The introduction of the bromo group is performed using brominating agents.

- Esterification : The carboxylic acid is converted to its ethyl ester using ethanol in the presence of an acid or base catalyst.

These synthetic routes not only provide insights into the compound's structure but also facilitate the development of related compounds for further research .

Material Science Applications

In addition to biological applications, this compound has potential uses in material science. Its unique chemical properties can be harnessed for developing advanced materials with specific electronic or optical characteristics. The presence of functional groups allows for further modifications, enabling the creation of materials tailored for specific applications .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table compares 3-(2-Bromo-phenyl)-isoxazole-5-carboxylic acid ethyl ester with key analogs:

Key Observations :

- Electron-Withdrawing Groups: The bromine (in the 2-bromo derivative) and nitro group (in the 4-nitro analog) increase electrophilicity, enhancing reactivity in nucleophilic substitution or cross-coupling reactions compared to non-halogenated analogs .

- Solubility: Ethyl ester groups generally improve solubility in organic solvents compared to free carboxylic acids, as seen in 3-(4-AMINO-PHENYL)-ISOXAZOLE-5-CARBOXYLIC ACID ETHYL ESTER (CAS 908802-68-6) .

Preparation Methods

General Synthetic Strategy for 3,5-Disubstituted Isoxazoles

The synthesis of 3,5-disubstituted isoxazoles generally proceeds via a [3+2] cycloaddition reaction between nitrile oxides and alkynes or alkyne derivatives. The nitrile oxide is usually generated in situ from halogenated oximes (e.g., dibromoformaldoxime) under basic conditions. The alkyne component often contains the substituent destined for the 5-position of the isoxazole ring.

- Key Reaction: The reaction of dibromoformaldoxime with a suitably substituted alkyne bearing a 2-bromophenyl group leads to the formation of the desired 3-(2-bromo-phenyl)-isoxazole intermediate.

- Regioselectivity: The reaction favors the formation of 3,5-disubstituted isoxazole isomers with high selectivity, minimizing 3,4-disubstituted isomers.

Specific Preparation Route for 3-(2-Bromo-phenyl)-isoxazole-5-carboxylic Acid Ethyl Ester

Step 1: Formation of 3-(2-Bromo-phenyl)-5-substituted Isoxazole Core

- Reagents: Dibromoformaldoxime and 2-bromo-substituted alkyne derivative.

- Conditions: The reaction is carried out in a suitable solvent such as ethyl acetate or dichloromethane with a base like potassium carbonate or sodium bicarbonate at room temperature or slightly elevated temperatures (up to 50-70 °C).

- Mechanism: The nitrile oxide generated from dibromoformaldoxime undergoes regioselective 1,3-dipolar cycloaddition with the alkyne, yielding the 3-bromo-phenyl isoxazole intermediate.

Step 2: Introduction of the Carboxylic Acid Ethyl Ester Group at the 5-Position

- The 5-position substituent is introduced either by using an alkyne derivative already bearing an ester group or by subsequent oxidation and esterification steps.

- For example, oxidation of 5-(1-hydroxyethyl) isoxazole derivatives with chromic anhydride in glacial acetic acid can yield 5-acetyl isoxazoles, which can then be converted into carboxylic acid esters through further oxidation or esterification.

Step 3: Purification and Isolation

- The reaction mixture is worked up by aqueous extraction, washing, drying over sodium sulfate, and solvent evaporation.

- The crude product is purified by crystallization from ethanol or n-hexane, yielding the target compound as a white solid.

- Typical yields reported are in the range of 55% to over 75%, depending on reaction conditions and scale.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Cycloaddition | Dibromoformaldoxime + 2-bromo-alkyne + base | EtOAc, CH2Cl2 | Room temp to 70 °C | >75 | High regioselectivity for 3,5-isoxazole |

| Oxidation of hydroxyethyl | Chromic anhydride in glacial acetic acid | Glacial acetic acid | 15 °C to RT | 75-85 | Converts hydroxyethyl to acetyl group |

| Esterification / Purification | Acid/base workup, crystallization | Ethanol, n-hexane | Ambient | 55-75 | Purification by crystallization |

Detailed Research Findings and Notes

- Regioselectivity: The formation of 3,5-disubstituted isoxazoles is highly selective, with minimal formation of 3,4-disubstituted isomers, which can be separated if present by crystallization or fractional distillation.

- Reaction Monitoring: Techniques such as NMR and HPLC are employed to monitor the progress and completion of the cycloaddition reaction.

- Scalability: The method has been demonstrated on scales up to 100-130 grams without significant loss in yield or selectivity.

- Alternative Bases and Solvents: Sodium bicarbonate and potassium carbonate are commonly used bases; solvents include ethyl acetate, dichloromethane, and sometimes methanol or water mixtures to optimize solubility and reaction rate.

- Oxidation Steps: Chromic anhydride oxidation is effective for converting hydroxyalkyl groups on the isoxazole ring to carbonyl functionalities, which can be further transformed into esters.

- One-Pot Procedures: Some transformations, including cycloaddition and oxidation, can be combined in one-pot sequences to improve efficiency and reduce purification steps.

Summary Table of Preparation Methods

| Methodology | Description | Advantages | Limitations |

|---|---|---|---|

| [3+2] Cycloaddition of Nitrile Oxides and Alkynes | Dibromoformaldoxime + 2-bromo-alkyne in presence of base | High regioselectivity, good yield | Requires careful control of base and solvent |

| Oxidation of Hydroxyalkyl Isoxazoles | Chromic anhydride oxidation to acetyl derivatives | Efficient functional group transformation | Use of toxic chromium reagents |

| Esterification and Purification | Conversion of acetyl to ester and crystallization | High purity product | Multiple steps may be needed |

| One-pot Sequential Reactions | Combined cycloaddition and oxidation in one vessel | Time and resource efficient | Requires optimization for scale |

Q & A

Q. What are the established synthetic routes for 3-(2-Bromo-phenyl)-isoxazole-5-carboxylic acid ethyl ester, and how can reaction conditions be optimized?

The synthesis typically involves cyclocondensation of ethyl 3-oxoalkanoates with hydroxylamine derivatives, followed by bromophenyl substitution. For example, analogous compounds like ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate are synthesized via reaction of ethyl 2-dimethylaminomethylene-3-oxoalkanoates with hydroxylamine hydrochloride under reflux in ethanol . Optimization includes:

Q. How should researchers characterize the purity and structure of this compound?

Key analytical methods include:

- HPLC : Use a C18 reverse-phase column with UV detection (λ = 254 nm) to assess purity (>95%) and identify co-eluting impurities .

- NMR : H and C NMR confirm regiochemistry of the bromophenyl and ester groups. For example, the isoxazole C-H proton typically resonates at δ 6.5–7.0 ppm, while the ester carbonyl appears at ~170 ppm in C NMR .

- Mass spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]) at m/z 296.12 (calculated for CHBrNO) .

Advanced Research Questions

Q. How can regioselectivity challenges during isoxazole ring formation be addressed?

Regioselectivity depends on the electronic and steric effects of substituents. Strategies include:

- Pre-functionalization : Introducing electron-withdrawing groups (e.g., bromine) at the phenyl ring prior to cyclization to direct hydroxylamine attack to the desired position .

- Computational modeling : DFT calculations (e.g., using Gaussian 09) predict the thermodynamic stability of regioisomers, guiding synthetic design .

- Microwave-assisted synthesis : Accelerates reaction kinetics, favoring the formation of the 5-carboxylate regioisomer over the 4-position derivative .

Q. What methodologies resolve contradictions in reported bioactivity data for bromophenyl-isoxazole derivatives?

Discrepancies in biological activity (e.g., antimicrobial vs. anticancer) may arise from assay conditions or structural analogs. To reconcile

- Standardize assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin) across studies .

- SAR studies : Compare substituent effects; for example, the 2-bromo substituent may enhance target binding compared to 4-bromo analogs .

- Metabolite profiling : LC-MS/MS identifies active metabolites that may contribute to observed bioactivity .

Q. How can the bromine substituent be leveraged for further functionalization in drug discovery?

The bromine atom serves as a handle for cross-coupling reactions:

- Suzuki-Miyaura coupling : Replace bromine with aryl/heteroaryl groups using Pd(PPh) and boronic acids in THF/NaCO at 80°C .

- Buchwald-Hartwig amination : Introduce amine functionalities for solubility optimization .

- Click chemistry : Azide-alkyne cycloaddition with propargyl esters generates triazole-linked prodrugs .

Q. What computational tools predict the compound’s reactivity and binding modes?

- Molecular docking (AutoDock Vina) : Models interactions with targets like COX-2 or kinases, using PDB structures (e.g., 5KIR for COX-2) .

- ADMET prediction (SwissADME) : Estimates pharmacokinetic properties (e.g., logP = 2.8) to prioritize derivatives with favorable bioavailability .

- Reactivity maps (Gaussian 09) : Identify electrophilic centers (e.g., isoxazole C-4) prone to nucleophilic attack .

Q. How can researchers mitigate decomposition during storage?

- Temperature : Store at 0–8°C in amber vials to prevent ester hydrolysis and bromine loss .

- Lyophilization : For long-term storage, lyophilize the compound with cryoprotectants (e.g., trehalose) .

- Stability assays : Monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks) and HPLC .

Q. What strategies improve solubility for in vivo studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.